Safety Data Sheet (SDS) for 3-Methyl-1-phenylpiperazine hydrochloride
Safety Data Sheet (SDS) for 3-Methyl-1-phenylpiperazine hydrochloride
This guide functions as an advanced technical whitepaper and operational manual for 3-Methyl-1-phenylpiperazine hydrochloride .[1] It transcends the standard Safety Data Sheet (SDS) by integrating toxicological context, operational strategy, and emergency architecture specifically for research and drug development environments.
Classification: High-Potency Pharmacophore / Synthetic Intermediate Document Control: Scientific Advisory Level 4[1]
Executive Summary & Pharmacophore Context
3-Methyl-1-phenylpiperazine hydrochloride is a specific structural isomer of the phenylpiperazine class, widely utilized as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of serotonergic modulators, antipsychotics, and intestinal permeation enhancers.
Unlike generic organic salts, this compound possesses a "privileged structure"—the phenylpiperazine moiety—which is associated with high affinity for monoamine transporters (SERT, DAT, NET). Consequently, it must be handled not merely as a chemical irritant but as a bioactive agent with potential CNS pharmacology .
Critical Safety Distinction: While many piperazines are classified merely as irritants, specific isomers like 3-Methyl-1-phenylpiperazine hydrochloride are often classified as Acute Toxic (Oral) Category 3 (H301) .[1] This necessitates a containment strategy superior to standard "bench-top" chemistry.[1]
Chemical Constitution & Physicochemical Profile
The following data establishes the compound's "fingerprint" for verification and property prediction.
Table 1: Physicochemical Identity
| Parameter | Specification | Technical Note |
| Chemical Name | 3-Methyl-1-phenylpiperazine hydrochloride | Monohydrochloride salt form |
| CAS Number | 1255717-75-9 (Salt) / 53238-63-2 (Base) | Verify specific batch CAS; Salt form is standard for stability.[1] |
| Molecular Formula | C₁₁H₁₆N₂[1][2] · HCl | C₁₁H₁₁ClN₂ (Total MW: 212.72 g/mol ) |
| Appearance | White to off-white crystalline solid | Hygroscopic; protect from atmospheric moisture.[1] |
| Solubility | Water (High), DMSO, Methanol | Salt form enhances aqueous solubility >50 mg/mL. |
| Acidity (pKa) | ~8.5 - 9.0 (Piperazine nitrogen) | The HCl salt will generate acidic solutions (pH ~4-5).[1] |
| SMILES | CC1CN(CCN1)C2=CC=CC=C2.Cl | Methyl at C3; Phenyl at N1. |
Risk Architecture & Hazard Characterization
Analysis of the Globally Harmonized System (GHS) classifications with mechanistic interpretation.
Primary Hazard: Acute Toxicity (Oral) - Category 3[1]
-
H-Code: H301 (Toxic if swallowed)
-
Mechanistic Insight: The lipophilic phenyl ring facilitates rapid absorption across biological membranes, while the piperazine core mimics endogenous monoamines. Ingestion can lead to rapid systemic distribution and CNS dysregulation (tremors, serotonin syndrome-like effects).[1]
Secondary Hazard: Irritation & Corrosivity[1]
-
H-Codes: H315 (Skin Irritant), H319 (Eye Irritant), H335 (STOT-SE) [1][3]
-
Mechanistic Insight: As a hydrochloride salt of a secondary amine, the compound acts as a proton donor in solution, causing chemical irritation to mucous membranes. Dust inhalation poses a significant risk to the upper respiratory tract.
Diagram 1: Exposure Response Logic Flow
This decision matrix dictates the immediate response to exposure events based on the H301 toxicity profile.[1]
Caption: Decision matrix for exposure response. Note the critical prohibition of induced vomiting for H301 toxic solids.
Operational Protocols: Handling "Toxic" Solids
Standard Laboratory Practice (SLP) is insufficient. The following protocol applies "High Potency" handling standards.
Engineering Controls[5]
-
Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]
-
Air Velocity: Maintain face velocity at 80–100 fpm to prevent dust backflow.
-
Static Control: Use anti-static weighing boats. Piperazine salts are prone to static charge, increasing dispersion risk.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Specification |
| Dermal | High | Double Gloving: Inner Latex (dexterity) + Outer Nitrile (chemical resistance).[1] 3-Methyl-1-phenylpiperazine can permeate thin nitrile.[1] |
| Ocular | Standard+ | Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powders classified H301. |
| Respiratory | Contextual | If fume hood is unavailable (Not Recommended): N95 or P100 respirator is mandatory due to H335/H301 dust hazards. |
Solubilization & Reaction Setup
-
Weighing: Tare the vial inside the hood. Add solid. Cap immediately.
-
Solvent Addition: Add solvent (e.g., DMSO, Water) via syringe through a septum if possible, or slowly down the side of the vial to minimize aerosolization.
-
Neutralization: If converting to free base, add base (NaOH/K2CO3) slowly. The reaction is exothermic; cooling (ice bath) is recommended to prevent thermal runaway and vapor generation.
Synthesis & Degradation Pathways
Understanding the chemical trajectory allows for better waste management and stability planning.[1]
Stability Profile
-
Hygroscopicity: The HCl salt will absorb atmospheric water, leading to hydrolysis or "clumping." Store in a desiccator.
-
Oxidation: The secondary amine (if deprotonated) is susceptible to N-oxidation.[1] Store under inert gas (Argon/Nitrogen) for long-term retention.[1]
Diagram 2: Pharmacophore & Reactivity Workflow
Visualizing the structural utility and potential metabolic risks.[1]
Caption: Synthetic utility versus metabolic activation. The secondary amine allows derivatization but also poses metabolic toxicity risks.[1]
Emergency Contingency Architecture
Spill Management (Dry Powder)[1]
-
Evacuate: Clear the immediate 3-meter radius.[1]
-
PPE Up: Don P100 respirator and double gloves.
-
Contain: Do NOT dry sweep (generates dust).[4]
-
Neutralize/Clean: Cover spill with wet paper towels (to dampen dust), then scoop into a hazardous waste bag. Clean surface with 10% bleach solution followed by water.
Fire Fighting Measures[5][7]
-
Decomposition Products: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.
-
Media: Alcohol-resistant foam or dry chemical.[1][5] Water spray may be used to suppress fumes but contain runoff (toxic to aquatic life).
Storage & Disposal
-
Storage Class: 6.1 (Toxic Solids).
-
Conditions: Refrigerator (+2°C to +8°C) preferred; Room temperature acceptable if desiccated. Keep away from strong oxidizing agents.[6]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl emissions). Never dispose of down the drain.
References
Authoritative sources used to validate the protocol and hazard data.
-
Sigma-Aldrich. (2024).[1][7] Safety Data Sheet: 3-Methyl-1-phenylpiperazine hydrochloride. Product No. CBR00746.[7] Retrieved from [1]
-
PubChem. (2024). Compound Summary: 3-Methyl-1-phenylpiperazine.[1][7] National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine derivatives and toxicity profiles. Retrieved from
-
National Institutes of Health (NIH). (2017). Structure-Function Analysis of Phenylpiperazine Derivatives. PubMed Central. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from
Sources
- 1. CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. 3-Methyl-1-phenylpiperazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
